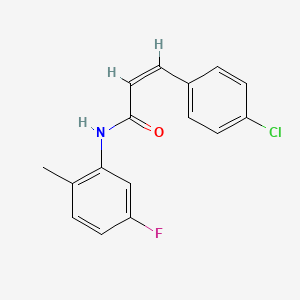

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide, also known as CPFA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPFA belongs to the class of acrylamide derivatives, which are known for their diverse pharmacological properties.

科学的研究の応用

Antipathogenic Activity

Acrylamide derivatives like 3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acrylamide have been studied for their interaction with bacterial cells. They exhibit significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Protein Fluorescence Quenching

Acrylamide is an efficient quencher of tryptophanyl fluorescence in proteins. This quenching reaction, involving physical contact between the quencher and an excited indole ring, provides insights into the exposure of tryptophan residues in proteins. Such studies are valuable for monitoring protein conformational changes (Eftink & Ghiron, 1976).

Sensing Hydrophilic Compounds

Self-assembled aggregates of acrylamide derivatives can selectively recognize hydrophilic amino and N,N-dimethylamino compounds. This capability to transfer compounds from aqueous solutions to organic media highlights their potential in various scientific applications (Sawada et al., 2000).

Corrosion Inhibition

Specific acrylamide derivatives have been shown to be effective corrosion inhibitors for copper in nitric acid solutions. This property is crucial for various industrial applications, particularly in materials science and engineering (Abu-Rayyan et al., 2022).

Biocompatible Luminogens

Acrylamide derivatives are used in the synthesis of biocompatible macromolecular luminogens. These luminogens have applications in sensing and removal of metal ions like Fe(III) and Cu(II), as well as in cell imaging, demonstrating their versatility in both environmental and biological sciences (Dutta et al., 2020).

Insecticidal Agents

Certain acrylamide derivatives have been synthesized for use as insecticidal agents. Their efficacy against pests like the cotton leafworm, Spodoptera littoralis, indicates their potential in agricultural and pest control applications (Rashid et al., 2021).

Virus Agglutination Inhibition

Acrylamide copolymers have been found to inhibit the agglutination of erythrocytes by influenza A virus. This suggests potential applications in virology and the development of antiviral therapies (Lees et al., 1994).

Chemical Reactions and Rearrangements

Acrylamide derivatives undergo interesting chemical reactions, such as O,N and N,N double rearrangement, which are fundamental to synthetic chemistry and material science (Yokoyama, Hatanaka, & Sakamoto, 1985).

Radiotracer Synthesis

Acrylamide compounds have been utilized in the synthesis of radiotracers for positron emission tomography (PET), demonstrating their importance in medical imaging and diagnostics (Katoch-Rouse & Horti, 2003).

Detection of Tritium-Labelled Proteins

Acrylamide gels are used in detecting tritium-labelled proteins and nucleic acids, crucial in biochemical and molecular biology research (Bonner & Laskey, 1974).

Nanocomposite Preparation

Acrylamide oligomers have been used in preparing nanocomposites with applications in surface modification and polymer science (Sawada, Ishida, & Sasazawa, 2007).

特性

IUPAC Name |

(Z)-3-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO/c1-11-2-8-14(18)10-15(11)19-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,19,20)/b9-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSRWOELFDHNR-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)NC(=O)/C=C\C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)

![1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![3-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2602414.png)

![(4-(tert-butyl)phenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602416.png)